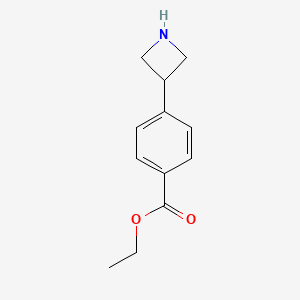
Ethyl 4-(azetidin-3-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(azetidin-3-yl)benzoate is an organic compound that features a benzoate ester linked to an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(azetidin-3-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzoic acid and azetidine.
Formation of the Ester: The 4-bromobenzoic acid is first converted to its ethyl ester using ethanol and a catalytic amount of sulfuric acid.
Nucleophilic Substitution: The ethyl 4-bromobenzoate is then subjected to nucleophilic substitution with azetidine in the presence of a base such as potassium carbonate. This step forms the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Ethyl 4-(azetidin-3-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(azetidin-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of azetidine-containing compounds with enzymes and receptors.
Wirkmechanismus
The mechanism by which Ethyl 4-(azetidin-3-yl)benzoate exerts its effects depends on its application:
In Medicinal Chemistry: The azetidine ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Molecular Targets and Pathways: The specific molecular targets and pathways involved would depend on the biological context in which the compound is used. For example, it might inhibit a specific enzyme involved in a disease pathway.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(azetidin-3-yl)benzoate can be compared with other azetidine-containing compounds:
Ethyl 3-(azetidin-3-yloxy)benzoate: Similar in structure but with an ether linkage instead of a direct azetidine attachment.
4-(Azetidin-3-yl)benzonitrile: Contains a nitrile group instead of an ester, which can significantly alter its chemical properties and biological activity.
4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine: Features a pyrimidine ring, offering different interaction possibilities with biological targets.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a benzoate ester, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl 4-(azetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |
InChI-Schlüssel |
MHAGDHIUNXRJSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


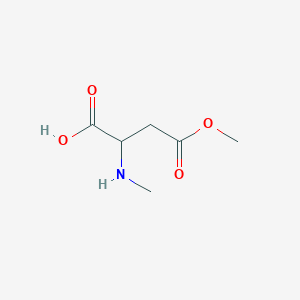
![Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester](/img/structure/B13517517.png)
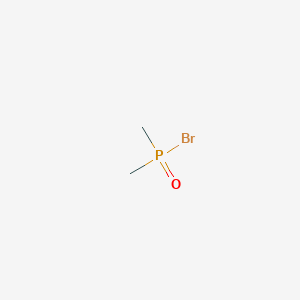
![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13517536.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B13517543.png)
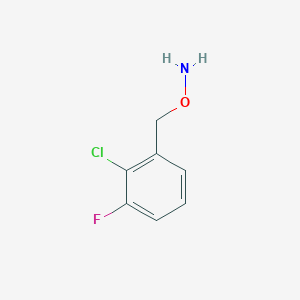


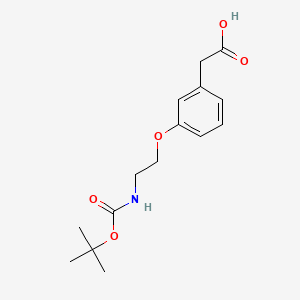
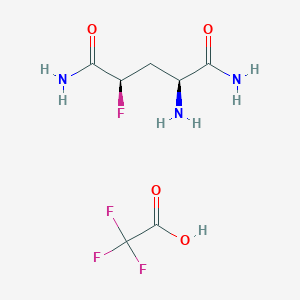

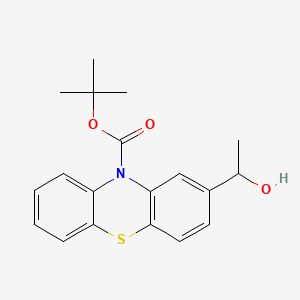
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
